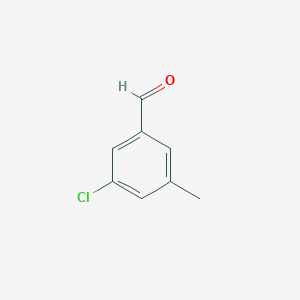

3-Chloro-5-methylbenzaldehyde

描述

Overview of Halogenated Benzaldehydes in Organic Chemistry

The aldehyde functional group is of paramount importance in organic chemistry due to the electrophilic nature of its carbonyl carbon. The carbon-oxygen double bond is polarized because oxygen is more electronegative than carbon, which results in a partial positive charge on the carbon and a partial negative charge on the oxygen. uobaghdad.edu.iq This polarization makes the carbonyl carbon an excellent target for nucleophiles, which are electron-rich species. chemsrc.com

The primary reaction of aldehydes is nucleophilic addition. bldpharm.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. nih.gov Subsequent protonation of the alkoxide yields an alcohol. bldpharm.com The reactivity of aldehydes is generally higher than that of ketones due to less steric hindrance around the carbonyl carbon and fewer electron-donating alkyl groups, which would otherwise reduce the carbon's electrophilicity. uni.luacs.org This inherent reactivity allows aldehydes to be converted into a wide array of other functional groups, making them essential building blocks in synthesis. uobaghdad.edu.iq

When a halogen, such as chlorine, is attached to an aromatic ring, it exerts two opposing electronic effects: the inductive effect and the resonance effect. chemicalbook.com

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. epa.gov This electron-withdrawing effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). bldpharm.comorgsyn.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. synquestlabs.com This electron-donating effect increases the electron density at the ortho and para positions of the ring. orgsyn.org

The methyl group (-CH₃) is generally considered an electron-donating group, influencing the aromatic system through two mechanisms:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and thus donate electron density through the sigma bond. cdhfinechemical.com

Hyperconjugation: This effect involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. nih.govacs.orgcenmed.com This delocalization, also known as "no-bond resonance," further increases the electron density on the ring, particularly at the ortho and para positions. acs.org

The cumulative effect is that the methyl group activates the aromatic ring, making it more reactive in electrophilic substitution reactions. uni.lu For a benzaldehyde (B42025) derivative, this electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles compared to unsubstituted benzaldehyde.

In 3-Chloro-5-methylbenzaldehyde, the chloro and methyl groups are in a meta-relationship to each other and to the aldehyde group. Their combined electronic influences determine the precise reactivity of the aldehyde and the aromatic ring. The electron-withdrawing chlorine and electron-donating methyl group collectively modulate the electron density of the molecule, creating a unique chemical entity for synthetic applications.

Current Research Landscape of this compound

Research on this compound primarily focuses on its role as a precursor in the synthesis of more complex molecules. Its specific substitution pattern makes it a useful building block for creating targeted structures, especially in medicinal chemistry.

Common synthetic routes to prepare this compound include the selective oxidation of the corresponding toluene (B28343) derivative (1-chloro-3,5-dimethylbenzene) or through a Grignard reaction starting from a suitable precursor like 1-bromo-3-chloro-5-methylbenzene. The latter method leverages the higher reactivity of the carbon-bromine bond to selectively form the organomagnesium reagent, which then reacts with a formylating agent to introduce the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 103426-20-6 |

| IUPAC Name | This compound |

Data sourced from PubChem. nih.gov

While this compound is available commercially and used as a synthetic intermediate, the body of academic literature dedicated specifically to this compound is not extensive. Much of its utility is documented within the experimental sections of papers focused on the synthesis of larger, more complex target molecules. There is a noticeable lack of in-depth studies on:

Reaction Kinetics: Detailed kinetic studies quantifying the reactivity of its aldehyde group in comparison to other substituted benzaldehydes are scarce.

Polymer Chemistry: Although aldehydes can be used in polymerization, specific research on the incorporation of this compound as a monomer to create novel polymers with specific properties is not prominent.

Material Science Applications: The potential use of this compound as a cross-linking agent to modify the properties of materials has been suggested based on the reactivity of aldehydes, but specific applications and studies are not widely reported.

The identified gaps in the literature suggest several avenues for future research. The unique electronic profile of this compound, arising from its meta-substituted chloro and methyl groups, could be exploited for novel discoveries.

Synthesis of Heterocyclic Compounds: Aromatic aldehydes are key starting materials for the synthesis of a wide variety of heterocyclic compounds, which form the backbone of many pharmaceuticals. uobaghdad.edu.iqacs.orgnist.gov Exploring the reactions of this compound with various dinucleophiles could lead to the discovery of new molecular scaffolds with potential biological activity.

Development of Novel Materials: Its potential as a cross-linking agent could be systematically investigated. The presence of the chloro and methyl groups on the aromatic ring could impart specific properties, such as increased thermal stability or altered solubility, to cross-linked polymers.

Catalysis Research: The compound could be used as a ligand precursor. Modification of the aldehyde group could lead to the formation of Schiff base ligands, with the chloro and methyl substituents tuning the electronic properties of the resulting metal complexes for catalytic applications.

Research Objectives and Scope

The primary objective of this article is to present a detailed and systematic account of the scientific investigations centered around this compound. The scope is strictly defined to encompass the chemical aspects of the compound, steering clear of pharmacological or toxicological data. The subsequent sections will delve into specific facets of its chemistry, as outlined below.

Elucidating Advanced Synthetic Methodologies

The synthesis of this compound can be achieved through various strategic approaches, each with its own merits in terms of efficiency, selectivity, and environmental impact. Contemporary research has focused on refining classical methods and developing novel, more sustainable synthetic routes.

One of the prominent methods for the synthesis of halogenated methylbenzaldehydes is the Grignard reaction . This approach typically involves the preparation of an organomagnesium reagent from a dihalogenated methylbenzene precursor, such as 1-bromo-3-chloro-5-methylbenzene. The Grignard reagent is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. The chemoselectivity of this reaction is a key aspect, as the carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the desired position.

Another significant synthetic strategy is the selective oxidation of the corresponding substituted toluene , in this case, 3-chloro-5-methyltoluene. This transformation can be accomplished using various oxidizing agents, with transition metal catalysts, particularly those based on cobalt and manganese, being widely employed for the aerobic oxidation of substituted toluenes. The catalytic cycle often proceeds through a radical mechanism, where the metal catalyst facilitates the formation of a benzyl-type radical that subsequently reacts with molecular oxygen to form the aldehyde.

Modern synthetic chemistry has also seen the advent of electrocatalytic oxidation as a green and highly controllable method for chemical synthesis. This technique can be applied to the selective oxidation of the methyl group of 3-chloro-5-methyltoluene to the desired aldehyde. Furthermore, photocatalysis has emerged as a powerful tool for organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. The photocatalytic oxidation of (3-chloro-5-methylphenyl)methanol (B1355428) represents a potential green route to this compound.

| Synthetic Method | Precursor | Key Reagents/Conditions | Advantage |

| Grignard Reaction | 1-bromo-3-chloro-5-methylbenzene | Mg, N,N-dimethylformamide (DMF) | High chemoselectivity |

| Metal-Catalyzed Oxidation | 3-chloro-5-methyltoluene | Co or Mn catalysts, O2 | Utilizes readily available starting materials |

| Electrocatalytic Oxidation | 3-chloro-5-methyltoluene | Electric current, mediator | Green and controllable |

| Photocatalytic Oxidation | (3-chloro-5-methylphenyl)methanol | Photocatalyst, light | Mild and sustainable conditions |

Investigating Comprehensive Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl group, making it susceptible to nucleophilic addition reactions . This reactivity is fundamental to its utility as a synthetic intermediate. For instance, it readily reacts with organometallic reagents like Grignard reagents, where the nucleophilic carbon attacks the carbonyl carbon to form secondary alcohols after an acidic workup.

Beyond simple additions, the aldehyde functionality of this compound serves as a key participant in various condensation reactions . A noteworthy example is the Claisen-Schmidt condensation, where it reacts with a ketone in the presence of a base to form a chalcone (B49325), an α,β-unsaturated ketone. ijarsct.co.innih.gov These reactions are pivotal for the construction of larger, more complex molecular frameworks.

Furthermore, the presence of a chlorine atom on the aromatic ring opens up possibilities for palladium-catalyzed cross-coupling reactions . While specific studies on this compound in this context are not extensively documented, the general principles of reactions like the Suzuki, Heck, and Sonogashira couplings on aryl chlorides suggest that this compound could be a viable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility.

Exploring Derivatives and Their Applications

The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives with potential applications in various scientific domains.

Schiff bases , formed through the condensation reaction of this compound with primary amines, are a significant class of derivatives. These imine-containing compounds are known for their diverse biological activities and are also utilized as ligands in coordination chemistry. The synthesis of a Schiff base from 2-hydroxy-5-methylbenzaldehyde (B1329341) and 3-chloro-4-methylaniline (B146341) has been reported, and its crystal structure and electronic properties have been studied using DFT methods. nih.gov

Chalcones , synthesized via the Claisen-Schmidt condensation as mentioned earlier, are another important class of derivatives. Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry. ijarsct.co.innih.govnih.govrsc.org The synthesis of various substituted chalcones has been explored for their potential anticancer properties. nih.gov

In the realm of materials science , derivatives of this compound have shown promise. For instance, amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) has been utilized as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. This highlights the role of its derivatives in the development of advanced analytical tools.

| Derivative Class | Synthetic Route | Potential Applications |

| Schiff Bases | Condensation with primary amines | Ligands in coordination chemistry, biologically active molecules |

| Chalcones | Claisen-Schmidt condensation with ketones | Medicinal chemistry (e.g., anticancer agents) |

| Phenylcarbamates | Reaction with isocyanates | Chiral stationary phases for chromatography |

Delving into Advanced Spectroscopic and Computational Characterization

The structural elucidation and understanding of the electronic properties of this compound are greatly aided by advanced spectroscopic and computational techniques.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a substituted benzaldehyde would typically show a strong absorption band for the C=O stretching of the aldehyde group in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde group usually appears as two weak bands in the range of 2700-2900 cm⁻¹.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass of this compound is 154.01854 Da. nih.govuni.lu

Computational chemistry , particularly Density Functional Theory (DFT) , offers valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. DFT calculations can be employed to predict molecular geometries, electronic distributions, and vibrational frequencies. Studies on substituted benzaldehydes using DFT have been conducted to compute their ionization potentials and electron affinities, providing a deeper understanding of their electronic behavior. scilit.comjksus.org Natural Bond Orbital (NBO) analysis, a computational technique, can provide a detailed picture of electron distribution, bonding, and charge transfer within the molecule.

| Spectroscopic/Computational Technique | Information Obtained |

| ¹H NMR | Chemical environment of hydrogen atoms |

| ¹³C NMR | Carbon framework of the molecule |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-H) |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| DFT Calculations | Electronic structure, molecular geometry, reactivity |

Assessing Broader Scientific and Interdisciplinary Implications

The research on this compound and its derivatives extends beyond the confines of pure organic synthesis and has implications for several interdisciplinary fields.

In medicinal chemistry , substituted benzaldehydes have been investigated for their potential therapeutic applications. For instance, certain substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin, with the aim of increasing tissue oxygenation. google.com This line of research could have implications for the treatment of disorders mediated by hemoglobin. google.com The synthesis of chalcone and Schiff base derivatives from substituted benzaldehydes also represents a significant area of research in the quest for new therapeutic agents with a wide range of biological activities. nih.gov

In the field of agrochemicals , derivatives of this compound, such as the amylose tris(3-chloro-5-methylphenylcarbamate) used as a chiral stationary phase, play a crucial role in the development and quality control of pesticides. The ability to separate enantiomers of pesticides is vital, as different enantiomers can have vastly different biological activities and environmental fates.

The study of the chemical reactivity and reaction mechanisms of this compound also contributes to the fundamental understanding of organic chemistry, providing valuable data for the development of predictive models of chemical reactivity and for the design of new synthetic methodologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCWBPFVCKOUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444610 | |

| Record name | 3-Chloro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-20-6 | |

| Record name | 3-Chloro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Methylbenzaldehyde

Contemporary Synthetic Routes

The synthesis of halogenated methylbenzaldehydes, such as 3-Chloro-5-methylbenzaldehyde, leverages precise chemical transformations. Key among these are methodologies that construct the aldehyde functionality on a pre-existing substituted benzene (B151609) ring and those that selectively oxidize a methyl group on a suitable precursor.

Grignard Reaction-Based Syntheses of Halogenated Methylbenzaldehydeswisc.edu

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, and it can be adapted to synthesize aldehydes. byjus.commnstate.edu The general approach involves the preparation of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking a formylating agent. adichemistry.com For a compound like this compound, the synthesis would typically start from a dihalogenated methylbenzene, such as 1-bromo-3-chloro-5-methylbenzene. The Grignard reagent is formed by the reaction of the organic halide with magnesium metal. wikipedia.orglibretexts.org This organomagnesium compound subsequently reacts with a formylating agent like N,N-dimethylformamide (DMF) or an orthoformate, followed by acidic workup to yield the target aldehyde. adichemistry.com

The success of a Grignard synthesis is highly dependent on the meticulous control of reaction parameters. The reaction is extremely sensitive to protic compounds, necessitating anhydrous (dry) conditions to prevent the Grignard reagent from being quenched by water. libretexts.org

Solvents : Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent through Lewis acid-base complexation. adichemistry.com Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. byjus.com

Temperature : Temperature control is vital for both the formation and subsequent reaction of the Grignard reagent. The initial formation may require gentle heating to overcome the passivating magnesium oxide layer on the magnesium metal. wikipedia.org However, the reaction is exothermic and must be controlled to prevent side reactions, such as the coupling of the Grignard reagent with the starting halide (Wurtz-type coupling), which can form impurities like biphenyl. libretexts.org

pH : While the Grignard reaction itself is not pH-dependent, the final workup step is. After the Grignard reagent has reacted with the formylating agent, a dilute aqueous acid is added to hydrolyze the intermediate and produce the final aldehyde product. libretexts.org

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Optimal Condition | Rationale and Effect |

|---|---|---|

| Moisture | Anhydrous (dry) | Grignard reagents are strong bases and react with water, which would quench the reagent and reduce the yield. libretexts.org |

| Solvent | Ethereal (e.g., Diethyl ether, THF) | Stabilizes the Grignard reagent (RMgX) through complexation, facilitating its formation and reactivity. adichemistry.com |

| Temperature | Varies (Initiation may require heat; reaction is often cooled) | Initiation requires overcoming an activation barrier, but the reaction is exothermic. Cooling prevents side reactions and solvent boiling. libretexts.org |

| Workup | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Hydrolyzes the intermediate formed after reaction with the formylating agent to yield the aldehyde. libretexts.org |

The choice of the starting halogenated benzene derivative is critical, especially for achieving selectivity in molecules with multiple halogen atoms. The reactivity of halogens in forming Grignard reagents follows the trend: I > Br > Cl > F. wisc.edu This differential reactivity can be exploited for selective synthesis.

For the synthesis of this compound, a precursor such as 1-bromo-3-chloro-5-methylbenzene is ideal. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-chlorine bond. This allows for the selective formation of the Grignard reagent at the brominated position, leaving the chloro substituent intact. This chemoselectivity is a cornerstone of designing efficient synthetic routes for complex halogenated aromatic compounds.

Table 2: Influence of Halogenated Benzene Precursors on Grignard Synthesis

| Precursor Example | Halogen Reactivity Order | Suitability for Selective Synthesis of this compound |

|---|---|---|

| 1-Bromo-3-chloro-5-methylbenzene | Br > Cl | High . The higher reactivity of bromine allows for selective Grignard formation at that position, preserving the chlorine atom. wisc.edu |

| 1,3-Dichloro-5-methylbenzene | Cl | Low . Both chlorine atoms have similar reactivity, which would lead to a mixture of products or require more complex control. |

Oxidation Pathways of Substituted Toluenes and Xylenesresearchgate.net

An alternative strategy for synthesizing this compound is the selective oxidation of the methyl group of a corresponding substituted toluene (B28343) or xylene, in this case, 3-chloro-5-methyltoluene (also known as 3-chloro-m-xylene, if considering the two methyl groups). The primary challenge in this approach is to control the oxidation to stop at the aldehyde stage, as aldehydes themselves are easily oxidized further to carboxylic acids. ncert.nic.inbritannica.com Various reagents and techniques have been developed to achieve this selective transformation. For instance, the Etard reaction uses chromyl chloride to oxidize a methyl group to a complex that hydrolyzes to an aldehyde. byjus.com

Electrocatalytic oxidation represents a modern, green, and highly controllable method for chemical synthesis. researchgate.net These techniques can be either direct, where the substrate is oxidized at the electrode surface, or indirect (mediated), where an electrochemically generated oxidizing agent performs the chemical oxidation in the bulk solution. researchgate.net

Mediated electro-oxidation is particularly effective for selective transformations. A common mediator for alcohol and, by extension, alkylarene oxidation is the nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). organic-chemistry.org In a typical setup, TEMPO is oxidized at the anode to the highly reactive oxoammonium ion. This ion then acts as the chemical oxidant, converting the methyl group of the substituted xylene into an aldehyde and being reduced back to a hydroxylamine (B1172632) in the process. The hydroxylamine is then re-oxidized at the anode, regenerating the catalytic cycle. researchgate.net This method often proceeds under mild conditions with high selectivity.

Table 3: Components of a Typical Electrocatalytic Oxidation System

| Component | Example | Function in the Synthesis of this compound |

|---|---|---|

| Substrate | 3-Chloro-m-xylene | The starting material containing the methyl group to be oxidized. |

| Working Electrode (Anode) | Carbon, Platinum | Provides the surface for the oxidation of the mediator. researchgate.net |

| Mediator | TEMPO | Acts as a recyclable oxidizing agent, shuttling electrons from the substrate to the anode. researchgate.net |

| Solvent/Electrolyte | Acetonitrile (B52724) / Tetrabutylammonium perchlorate (B79767) | Provides a conductive medium for ion flow and dissolves the substrate and mediator. |

Transition metal catalysts, particularly those involving cobalt and manganese, are widely used for the aerobic (using air or O₂) oxidation of substituted toluenes and xylenes. researchgate.net The mechanism relies on the ability of the metal ion to cycle between different oxidation states, creating a redox couple (e.g., Co(II)/Co(III) or Mn(II)/Mn(III)).

The catalytic cycle is generally understood to proceed via a radical mechanism:

Initiation : The metal catalyst in its lower oxidation state (e.g., Co(II)) reacts with a hydroperoxide (which can be formed in situ) to generate radicals.

Propagation : The metal ion is oxidized to its higher state (e.g., Co(III)). This highly electrophilic species is capable of abstracting a hydrogen atom from the methyl group of the substituted xylene, generating a benzyl-type radical.

This benzylic radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical.

The peroxyl radical can then abstract a hydrogen from another substrate molecule to form a hydroperoxide and another benzylic radical, continuing the chain reaction.

Product Formation : The hydroperoxide intermediate decomposes, often with the help of the metal catalyst, to form the aldehyde.

Selectivity for the aldehyde is a significant challenge, as the product can be further oxidized. This is controlled by carefully tuning reaction parameters such as temperature, pressure, catalyst concentration, and the use of promoters to inhibit over-oxidation. google.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Magnesium |

| Magnesium oxide |

| 1-Bromo-3-chloro-5-methylbenzene |

| Biphenyl |

| 1,3-Dichloro-5-methylbenzene |

| 1-Iodo-3-chloro-5-methylbenzene |

| 3-Chloro-m-xylene |

| Carboxylic acid |

| Chromyl chloride |

| TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) |

| Oxoammonium ion |

| Hydroxylamine |

| Acetonitrile |

| Tetrabutylammonium perchlorate |

| Cobalt |

| Manganese |

| Hydroperoxide |

| Benzaldehyde (B42025) |

| Formaldehyde (B43269) |

| Ketone |

| Ester |

| Benzophenone |

| Triphenylmethanol |

Formylation Reactions of Substituted Halobenzenes

Formylation reactions are a direct approach to introduce an aldehyde group onto an aromatic ring. For a substrate like 3-chloro-5-methyltoluene, achieving formylation at the desired position requires overcoming the directing effects of the existing chloro and methyl groups.

Ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of synthesizing this compound, this strategy would typically involve the deprotonation of a suitably protected precursor at the position ortho to a directing group.

A study by Aksjonova et al. demonstrated the use of an ortho-lithiation strategy starting from 2-(3-chlorophenyl)-1,3-dioxolane. researchgate.net The dioxolane group serves as a masked aldehyde and a potent ortho-directing group. Treatment with a strong base like n-butyllithium selectively removes a proton from the C2 position, creating a nucleophilic aryl lithium species. This intermediate can then react with an electrophile. While this specific study focused on substitutions at the 2-position of 3-chlorobenzaldehyde (B42229), the principle can be adapted. For the synthesis of this compound, a similar strategy could be envisioned starting from a derivative of 1-chloro-3-methylbenzene.

Acetal (B89532) protecting groups are crucial in multi-step syntheses involving aldehydes. total-synthesis.com They protect the sensitive aldehyde functionality from undesired reactions, particularly with strong bases or nucleophiles. total-synthesis.comkhanacademy.org In the ortho-lithiation strategy mentioned above, the aldehyde is protected as a 1,3-dioxolane. researchgate.net This protection is essential as the free aldehyde would react with the organolithium reagent.

The formation of acetals typically involves the reaction of the aldehyde with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. total-synthesis.com This reaction is reversible, and the removal of water drives the equilibrium towards the formation of the acetal. khanacademy.org Deprotection to regenerate the aldehyde is usually achieved by hydrolysis with aqueous acid. khanacademy.org The stability of acetals in basic and neutral conditions makes them ideal for use in reactions like ortho-lithiation. khanacademy.org

Table 1: Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals via Ortho-Lithiation researchgate.net

| Product | Electrophile (E) | Yield (%) |

| 2a | I₂ | 56 |

| 2b | MeI | 60 |

| 2c | MeSSMe | 66 |

| 2d | ClCOEt | 68 |

| 2e | ClCON(Me)₂ | 32 |

| 2f | EtN=C=O | 42 |

| 2g | PrN=C=O | 44 |

| 2h | TMSN=C=O | 53 |

| 2i | (PhSO₂)₂NF | 19 |

This table illustrates the variety of electrophiles that can be introduced ortho to the acetal group in a related system, demonstrating the versatility of the ortho-lithiation approach.

Condensation Reactions Utilizing Related Aldehydes

Condensation reactions provide an alternative route to complex aldehydes by building upon simpler aldehyde precursors. These reactions often involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

Schiff bases, or imines, are formed through the reaction of an aldehyde or ketone with a primary amine. wikipedia.orglibretexts.org This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. libretexts.orgresearchgate.net The formation of Schiff bases is often reversible and catalyzed by acid. libretexts.org

While not a direct synthesis of this compound itself, Schiff base chemistry is highly relevant. For instance, a related aldehyde could be reacted with an amine to form a Schiff base, which could then be modified. Subsequently, hydrolysis of the Schiff base would regenerate a new, more complex aldehyde. The stability of Schiff bases can vary; those derived from aromatic aldehydes and anilines are generally more stable than those from aliphatic aldehydes and amines. quora.com

Oxidation of (2-Amino-5-chloro-3-methyl-phenyl)-methanol Using MnO₂

The oxidation of substituted benzyl (B1604629) alcohols is a common and effective method for the preparation of the corresponding benzaldehydes. Manganese dioxide (MnO₂) is a widely used oxidizing agent for this transformation due to its selectivity and mild reaction conditions.

The efficiency of the oxidation of a benzyl alcohol to an aldehyde using MnO₂ is highly dependent on the reaction conditions. Key parameters to optimize include the molar ratio of the oxidant to the substrate and the choice of solvent.

Studies on the oxidation of benzyl alcohol have shown that the catalytic activity of MnO₂ can be significantly influenced by its crystalline structure and the presence of dopants. researchgate.net For instance, the yield of benzaldehyde can be increased by optimizing the amount of manganese nitrate (B79036) used in the preparation of a MnO₂/TiO₂-ZrO₂ catalyst. academie-sciences.fr Research has also indicated that solvent-free conditions, for example using microwave irradiation, can be an effective and environmentally friendly approach for MnO₂ oxidations. fudan.edu.cn

The choice of solvent is also critical. While halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are common, non-halogenated alternatives such as ethyl acetate (B1210297) and cyclohexane (B81311) have been used successfully. reddit.com The activity of the MnO₂ can be enhanced by drying it beforehand, as moisture can deactivate the reagent. reddit.com

Table 2: Effect of Mn Amount on Benzaldehyde Yield in a Model Oxidation Reaction academie-sciences.fr

| Manganese Nitrate Loading (mmol) | Catalyst Amount (g) | Benzaldehyde Yield (%) |

| 11.5 | 0.12 | 70 |

| 23 | 0.12 | 90 |

| >23 | 0.12 | No improvement |

This table demonstrates the importance of optimizing the oxidant-to-catalyst ratio in a representative benzyl alcohol oxidation.

Purification Techniques (Flash Chromatography, HPLC)

The purification of this compound and its structural isomers is critical to obtaining a high-purity product, essential for subsequent reactions or analyses. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are two powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis and purification of benzaldehyde derivatives. For the closely related compound 3-chlorobenzaldehyde, a reverse-phase (RP) HPLC method has been developed that is scalable and can be used for the isolation of impurities in preparative separation. sielc.com This method typically uses a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com The use of 3 µm particle columns can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com Such methods are adaptable for this compound, leveraging the different retention times of the target compound and any by-products or starting materials on the stationary phase.

Flash Chromatography: Flash chromatography is a rapid form of preparative column chromatography that is widely used for purifying moderate quantities of compounds (from milligrams to grams). It operates at a higher pressure than traditional gravity-fed chromatography, leading to faster and more efficient separations. For compounds like this compound, a typical setup would involve a silica (B1680970) gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) as the mobile phase. The polarity of the eluent is gradually increased to sequentially elute compounds based on their affinity for the stationary phase. This technique is invaluable in a research setting for the quick work-up and purification of reaction mixtures.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on several factors, including desired yield, scalability, environmental impact, and selectivity.

Evaluation of Yields and Scalability for Industrial and Laboratory Production

In contrast, catalytic routes developed for similar isomers, such as the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organocatalyst, have demonstrated exceptionally high yields (up to 90%) and conversions (99.8%). nih.govresearchgate.net Such methods, which often involve cascade reactions, are designed for efficiency and are more amenable to industrial scale-up compared to stoichiometric multi-step syntheses. nih.gov The scalability of a process is also tied to the purification method; HPLC methods, for example, have been shown to be scalable for preparative separations of related chloro-benzaldehydes. sielc.com

Table 1: Comparison of Synthetic Pathway Characteristics for Benzaldehyde Derivatives

| Synthetic Pathway Type | Example Compound | Typical Yield | Scalability | Key Features |

|---|---|---|---|---|

| Ortho-lithiation Strategy | 2-Substituted 3-Chlorobenzaldehydes | Moderate | Laboratory Scale | High regioselectivity, multi-step process. researchgate.net |

| Catalytic Cascade Reaction | p-Methyl benzaldehyde | High (>90%) | Potentially Industrial | High efficiency, direct conversion from simple precursors. nih.govresearchgate.net |

Assessment of Environmental Impact and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. The assessment of a synthetic route for this compound involves evaluating metrics like atom economy, E-factor (environmental factor), and the use of hazardous materials.

Conventional syntheses, such as those for p-methyl benzaldehyde involving photochlorination of p-xylene, are known to produce significant amounts of pollutants and wastewater. nih.govresearchgate.net In contrast, green approaches aim to avoid this. For example, the development of a one-pot, solvent-free synthesis of pyran derivatives using ball milling highlights several green advantages: elimination of solvent, mild reaction conditions, quantitative yields, and energy savings. rsc.org

The evaluation of a synthesis of a complex molecule using green metrics like atom economy, reaction mass efficiency, and E-factor can guide the optimization of the process by identifying steps that generate the most waste. asianpubs.org A greener synthesis for this compound would ideally involve:

Catalytic Reagents: Using catalysts instead of stoichiometric reagents to reduce waste.

Solvent-Free or Green Solvents: Minimizing or eliminating the use of volatile organic solvents.

High Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product.

Energy Efficiency: Employing methods like microwave irradiation or mechanochemistry to reduce energy consumption. rsc.orgasianpubs.org

Discussion of Reaction Selectivity and By-product Formation

In the synthesis of substituted benzaldehydes, several selectivity issues can arise:

Regioselectivity: When functionalizing a substituted benzene ring, the reaction must be directed to the correct position. For instance, an ortho-lithiation strategy is specifically designed to introduce a substituent at the position adjacent to the directing group, offering high regioselectivity. researchgate.net

Chemoselectivity: In molecules with multiple reactive sites, the reaction must target only the desired functional group.

Competing Reactions: Side reactions can lead to a variety of by-products. In the organocatalytic synthesis of p-methyl benzaldehyde from acetaldehyde, potential by-products include other isomers (o-methylbenzaldehyde) and products from competing aldol (B89426) condensation reactions, such as C6 and C8 enals. nih.gov

Furthermore, in some syntheses, the intended products can exist in equilibrium with other forms, such as cyclic tautomers. For example, studies on related 2-formylbenzamides have shown that they can exist exclusively in a cyclic hydroxylactam form, which could be considered a by-product if the open-chain aldehyde is the desired compound. researchgate.net Careful control of reaction conditions is necessary to maximize the formation of the target molecule and minimize the generation of impurities.

Novel Synthetic Approaches

The quest for more efficient and sustainable chemical syntheses has led to the exploration of novel methodologies. Chemo-enzymatic synthesis represents a particularly promising frontier.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical synthesis. nih.gov Enzymes are highly specific catalysts that can perform reactions with exceptional regio- and stereoselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature). nih.govrsc.org

While a specific chemo-enzymatic route to this compound is not prominently documented, the principles of this approach can be readily applied. A hypothetical chemo-enzymatic synthesis could involve:

Chemical Synthesis of a Precursor: A suitable precursor molecule could be assembled using traditional organic chemistry.

Enzymatic Transformation: A key step, such as the selective oxidation of a methyl group to an aldehyde or a selective halogenation, could be catalyzed by an enzyme (e.g., an oxidase or a halogenase). This would leverage the enzyme's ability to distinguish between positions on the aromatic ring, potentially offering a direct and highly selective route to the final product.

This approach offers a powerful method for constructing chiral molecules with high enantioselectivity and for achieving selective functionalization on complex scaffolds, thereby reducing the by-products and waste associated with traditional chemical methods. nih.govrsc.org

Photocatalytic Transformations

Photocatalysis has emerged as a powerful and green technology for organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. researchgate.net The synthesis of aromatic aldehydes via photocatalysis typically involves the selective oxidation of the corresponding benzyl alcohols. For the synthesis of this compound, this would involve the photocatalytic oxidation of (3-chloro-5-methylphenyl)methanol (B1355428).

This transformation is often achieved using heterogeneous semiconductor photocatalysts, which can be easily recovered and reused. Recent research has demonstrated the efficacy of various catalyst systems for the selective oxidation of aromatic alcohols to aldehydes. For instance, a magnetic WO3ZnO/Fe3O4 nanocomposite has been successfully used as an efficient, recyclable photocatalyst for the oxidation of various benzyl alcohols to their corresponding benzaldehydes using air as the oxidant under visible light. rsc.org Another approach involves the use of metal-free organic photocatalysts, which absorb visible light and initiate the oxidation process. beilstein-journals.org

The general mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption. The photogenerated holes act as powerful oxidizing agents, either directly oxidizing the alcohol or generating other reactive oxygen species that perform the oxidation. The selectivity towards the aldehyde is a key challenge, as over-oxidation to the carboxylic acid can occur. However, by carefully selecting the catalyst, solvent, and reaction time, high selectivity for the aldehyde product can be achieved. rsc.orgnih.gov

While specific studies on the photocatalytic synthesis of this compound are not prominent in the literature, the principles established for other substituted benzaldehydes are directly applicable. The data below, derived from studies on analogous compounds, illustrates the potential of this methodology.

| Substrate | Photocatalyst | Light Source | Solvent | Reaction Time (h) | Conversion (%) | Selectivity for Aldehyde (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl Alcohol | Ir/TiO₂ | UV Lamp | Solvent-free | 5 | 99 | >99 | rsc.org |

| 4-Methoxybenzyl Alcohol | WO₃ZnO/Fe₃O₄ | Visible Light | Ethanol (B145695) | 1.5 | 98 | 99 | rsc.org |

| Benzyl Alcohol | 9-Phenyl-10-methylacridinium ion | Visible Light | Solvent-free | 24 | 99 | >99 | rsc.org |

| 3,4,5-Triethoxybenzyl alcohol | Riboflavin tetraacetate | Blue Light LED | Solvent-free | 24 | - | 37 (Yield) | beilstein-journals.org |

This table presents data from photocatalytic oxidation of various benzyl alcohols to illustrate typical conditions and outcomes applicable to the synthesis of this compound.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and significantly enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. rsc.orguni-muenchen.de

The synthesis of aldehydes, including this compound, can benefit greatly from flow chemistry. For example, a continuous flow method for preparing benzaldehyde by hydrolyzing benzyl dichloride in a microchannel reactor has been developed, drastically reducing reaction times from hours to minutes. google.com Such a strategy could be adapted for substituted analogues.

A potential flow synthesis of this compound could involve the formylation of 1-chloro-3-methylbenzene or the oxidation of (3-chloro-5-methylphenyl)methanol. In a hypothetical flow setup for the oxidation, the alcohol and an oxidizing agent would be separately pumped and mixed at a T-junction before entering a heated or photochemically irradiated reactor coil. The precise control of residence time within the reactor can maximize the formation of the aldehyde while minimizing the formation of the over-oxidized carboxylic acid by-product. The product stream emerging from the reactor can then be directed to an in-line purification module. acs.org

The advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: Small reactor volumes minimize the risk associated with potentially explosive or toxic intermediates.

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions to quickly find the optimal parameters.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. rsc.org

The following table outlines representative parameters for the flow synthesis of aldehydes, demonstrating the conditions that could be applied to produce this compound.

| Reaction Type | Starting Material | Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Hydrolysis | Benzyl dichloride | Hydrochloric acid | Microchannel Reactor | 140-180 | < 5 min | 69 (Conversion) | google.com |

| C-H Alkynylation | Aromatic C-H bond | Alkynylating agent | Coil Reactor | 100 | 30 min | ~70-90 | rsc.org |

| Lateral Sodiation | Toluene | (2-Ethylhexyl)sodium, TMEDA | Packed-bed / Coil Reactor | 25 | ~8 min | 62-98 | uni-muenchen.denih.gov |

| Generation of Benzyne | Anthranilic acid | tBuONO, cyclopentadiene | Coil Reactor | 65-80 | 10 min | 72 | acs.org |

This table provides examples of parameters used in the continuous flow synthesis of various compounds, illustrating the potential conditions for synthesizing this compound.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Methylbenzaldehyde

Nucleophilic Addition Reactions

The carbonyl group in 3-chloro-5-methylbenzaldehyde is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its role in forming a variety of organic structures.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents, with their highly nucleophilic carbon atom, readily attack the carbonyl carbon of this compound. leah4sci.combyjus.com The reaction proceeds via a nucleophilic addition mechanism. organic-chemistry.org The partially negative carbon of the Grignard reagent forms a new carbon-carbon bond with the partially positive carbonyl carbon. leah4sci.com This initial addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. byjus.commasterorganicchemistry.com The type of alcohol formed depends on the specific Grignard reagent used. For instance, reacting this compound with methylmagnesium bromide would produce 1-(3-chloro-5-methylphenyl)ethanol.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The Grignard reagent adds across the carbonyl double bond. leah4sci.com

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Acidic workup cleaves the oxygen-magnesium bond to yield the final alcohol product. masterorganicchemistry.com

It is crucial to carry out this reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons, such as those from water. leah4sci.com

Formation of Alcohols and Amines

Beyond Grignard reactions, this compound can be transformed into alcohols through reduction or into amines via reductive amination. The formation of alcohols is typically achieved through the reduction of the aldehyde, as detailed in section 3.2.2.

The synthesis of amines from this compound involves the formation of an imine intermediate followed by reduction. The reaction with a primary amine, under mildly acidic conditions, results in the formation of a Schiff base (an imine). learncbse.in This imine can then be reduced to a secondary amine using a suitable reducing agent like sodium borohydride (B1222165).

The mechanism for amine formation proceeds as follows:

Nucleophilic attack by the amine on the carbonyl carbon.

Proton transfer steps to form a carbinolamine.

Dehydration of the carbinolamine to form an iminium ion.

Reduction of the iminium ion to the final amine.

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com For an aldehyde to undergo a base-catalyzed aldol condensation, it must possess at least one alpha-hydrogen. byjus.com In the case of this compound, the aldehyde group is directly attached to the aromatic ring, which lacks alpha-hydrogens. Therefore, it cannot form an enolate and undergo a self-aldol condensation.

However, it can participate in a crossed aldol condensation with another aldehyde or ketone that does have alpha-hydrogens. learncbse.in In this scenario, this compound acts as the electrophilic partner. The reaction is typically carried out in the presence of a base, which deprotonates the enolizable carbonyl compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. If the reaction mixture is heated, the resulting β-hydroxy aldehyde or ketone can undergo dehydration to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Oxidation and Reduction Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation to Carboxylic Acids

The aldehyde group is highly susceptible to oxidation and can be converted to the corresponding carboxylic acid, 3-chloro-5-methylbenzoic acid, using a variety of oxidizing agents. uni.lunih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent.

The oxidation with potassium permanganate is typically performed in a basic solution, followed by acidification to yield the carboxylic acid. The reaction with Tollens' reagent (an ammoniacal solution of silver nitrate) is a mild oxidation that results in the formation of a silver mirror, a classic qualitative test for aldehydes.

Controlled Reduction to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-chloro-5-methylphenyl)methanol (B1355428), using mild reducing agents. uni.lu Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose as it is selective for aldehydes and ketones and does not reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. youtube.com

The reduction mechanism with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com The resulting alkoxide is then protonated during the workup step to give the primary alcohol.

| Reaction Type | Reagent(s) | Product |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | Secondary Alcohol |

| Reductive Amination | Primary Amine (R-NH₂), NaBH₄ | Secondary Amine |

| Crossed Aldol Condensation | Enolizable Aldehyde/Ketone, Base, Heat | α,β-Unsaturated Carbonyl |

| Oxidation | KMnO₄ or Tollens' Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Kinetics and Mechanisms of Oxidative Transformations (e.g., Ru(III) chloride catalyzed oxidation of substituted benzaldehydes)

The Ru(III)-catalyzed oxidation of aromatic aldehydes often proceeds through the formation of a complex between the hydrated aldehyde and the Ru(III) species. Current time information in Bangalore, IN. This complex then decomposes in the rate-determining step to yield the carboxylic acid product. The catalyst, which may be reduced during the reaction, is regenerated in a subsequent fast step by the oxidizing agent. Current time information in Bangalore, IN.

The reaction kinetics typically show a first-order dependence on the concentration of both the Ru(III) catalyst and the aldehyde substrate. However, the order with respect to the oxidant can be zero, indicating that the oxidant is not involved in the rate-determining step. Current time information in Bangalore, IN. The reaction rate is sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have a retarding effect. Current time information in Bangalore, IN. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the catalyst or the formation of the aldehyde-catalyst complex.

In the case of this compound, the chloro group acts as an electron-withdrawing group via its inductive effect, while the methyl group is electron-donating. The net effect on the reaction rate would depend on the balance of these opposing electronic influences, as well as the specific oxidizing agent and reaction conditions employed.

Table 1: Kinetic Parameters for the Ru(III)-Catalyzed Oxidation of Substituted Benzaldehydes

| Substituent | Oxidant | Catalyst | Key Kinetic Findings | Reference |

| p-Chloro | Alkaline Ferricyanide | Ru(III) chloride | Reaction is first order in [Ru(III)] and [aldehyde], and zero order in [ferricyanide]. Electron-withdrawing groups accelerate the rate. | Current time information in Bangalore, IN. |

| p-Methyl | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ru(III) chloride | Reaction shows first-order kinetics for both DBDMH and Ru(III) chloride. | nih.gov |

| Unsubstituted | Acidic Bromate | Ru(III) chloride | Reaction exhibits first-order kinetics with respect to Ru(III) and zero order with respect to the oxidant. | libretexts.org |

This table is illustrative and based on findings from related substituted benzaldehydes.

Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of the existing substituents.

The benzene ring in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the presence of two deactivating groups: the chloro group and the aldehyde group.

Aldehyde Group (-CHO): The carbonyl group is strongly deactivating due to both its inductive and resonance effects, which withdraw electron density from the aromatic ring. researchgate.net

Methyl Group (-CH₃): In contrast, the methyl group is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation. nih.govijrpc.com

The net effect on the aromatic ring of this compound is a cumulative deactivation, as the deactivating effects of the chloro and aldehyde groups are more significant than the activating effect of the methyl group.

For nucleophilic aromatic substitution (NAS), the ring is generally activated by the presence of strong electron-withdrawing groups. internationaljournalcorner.comchegg.com In this molecule, the chloro and aldehyde groups make the ring more susceptible to attack by a strong nucleophile, with the chloro atom potentially serving as a leaving group.

The positions at which further substitution will occur on the aromatic ring are directed by the existing substituents.

Chloro Group: As an ortho-, para-director, it directs incoming electrophiles to positions 2, 4, and 6. wikipedia.org

Methyl Group: Also an ortho-, para-director, it directs incoming electrophiles to positions 2, 4, and 6. libretexts.org

Aldehyde Group: As a meta-director, it directs incoming electrophiles to positions 3 and 5. wikipedia.org

In this compound, the positions are numbered as follows: C1 carries the aldehyde, C3 the chloro, and C5 the methyl group. The available positions for substitution are C2, C4, and C6.

The chloro group at C3 directs to C2 and C4 (ortho) and C6 (para).

The methyl group at C5 directs to C4 and C6 (ortho) and C2 (para).

The aldehyde group at C1 directs away from C2 and C6 (ortho) and C4 (para).

Considering the directing effects, the positions C2, C4, and C6 are all activated by both the chloro and methyl groups. The aldehyde group deactivates the entire ring but most strongly at the ortho and para positions (C2, C4, C6). However, since the chloro and methyl groups are ortho-, para-directors, substitution is still most likely to occur at these positions, albeit at a slower rate than for a more activated ring. The precise outcome of a substitution reaction would be influenced by steric hindrance and the specific electrophile used. The positions ortho to the activating methyl group and para to the deactivating chloro group (C2 and C6) would be the most likely sites for electrophilic attack.

Formation of Schiff Bases and Related Imines

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. byjus.com This is a condensation reaction involving the formation of a carbon-nitrogen double bond.

The formation of a Schiff base from this compound and a primary amine proceeds through a two-step mechanism under acid catalysis. libretexts.orgresearchgate.net

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal. researchgate.neteijppr.com

Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making it a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated. Deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The reaction is reversible, and the pH needs to be carefully controlled. A slightly acidic medium (around pH 4-5) is often optimal, as it is acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. libretexts.org

The formation of an imine from this compound can be confirmed using various spectroscopic techniques, primarily infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon imine formation is the disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). A new, characteristic band for the C=N (azomethine) double bond appears in the region of 1600-1650 cm⁻¹. nih.govacs.org The C-Cl stretching vibration would still be present. nih.gov

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehydic proton signal (around 9-10 ppm) of this compound will disappear. A new signal for the proton on the imine carbon (CH=N) will appear, typically in the range of 8-9 ppm. The signals for the aromatic protons and the methyl group will also be present, likely with slight shifts in their chemical shifts due to the change in the electronic environment.

Mass Spectrometry (MS): The mass spectrum of the imine product will show a molecular ion peak corresponding to the combined molecular weight of the aldehyde and the amine minus the molecular weight of water (18 g/mol ). acs.org

Table 2: Representative Spectroscopic Data for a Schiff Base Derived from a Substituted Benzaldehyde (B42025)

| Spectroscopic Technique | Key Characteristic Feature | Typical Wavenumber/Chemical Shift |

| IR Spectroscopy | C=N stretch (azomethine) | 1600-1650 cm⁻¹ |

| Disappearance of C=O stretch | ~1700 cm⁻¹ | |

| ¹H NMR Spectroscopy | CH=N proton | 8-9 ppm |

| Disappearance of CHO proton | 9-10 ppm | |

| ¹³C NMR Spectroscopy | C=N carbon | 160-170 ppm |

| Mass Spectrometry | Molecular Ion Peak (M+) | [M(aldehyde) + M(amine) - 18] |

This table provides general ranges and key features for the characterization of imine products.

Applications in Complex Ligand Synthesis

This compound is a valuable building block in the synthesis of complex ligands, particularly Schiff base ligands. These ligands are synthesized through the condensation reaction between an aldehyde and a primary amine, forming an imine or azomethine group (-C=N-). The resulting Schiff bases are versatile coordinating agents capable of forming stable complexes with a wide range of transition metals. researchgate.netnih.govinternationaljournalcorner.com

The synthesis typically involves refluxing this compound with a selected primary amine (such as an aniline (B41778) or an aliphatic amine) in a solvent like ethanol (B145695), often with a catalytic amount of acid. internationaljournalcorner.com The imine nitrogen atom in the Schiff base ligand possesses a lone pair of electrons that can be donated to a metal center, while other atoms in the ligand backbone, such as phenolic oxygens or other heteroatoms from the amine precursor, can also act as coordination sites. science.govkhanacademy.org This allows for the formation of bidentate, tridentate, or tetradentate ligands, which chelate to metal ions to form stable, often octahedral or square planar, coordination complexes. internationaljournalcorner.comkhanacademy.org

An example of a typical reaction to form a Schiff base ligand using this compound is shown below:

Reaction Scheme: Synthesis of a Schiff Base Ligand

These Schiff base complexes are subjects of research for their potential applications in catalysis, materials science, and as models for biological systems. nih.gov

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While this compound itself is not typically reactive in all forms of pericyclic reactions due to its aromaticity, its functional group can be made to participate in specific types of cycloadditions.

Diels-Alder Reactions with Dienophiles

The classic Diels-Alder reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The benzene ring of this compound is aromatic and therefore lacks the reactivity of a typical conjugated diene. However, the aldehyde's carbonyl group (C=O) can function as a dienophile in what is known as a hetero-Diels-Alder reaction. wikipedia.orgorganic-chemistry.org

In this [4+2] cycloaddition, the C=O double bond acts as the 2π-electron component, reacting with a 4π-electron conjugated diene. For this to occur efficiently, the dienophile should be electron-poor. The reactivity of the carbonyl group in this compound is enhanced by the electron-withdrawing inductive effect of the chlorine atom on the ring, which makes the carbonyl carbon more electrophilic and thus a better dienophile. This reaction would typically be carried out with an electron-rich diene, such as a Danishefsky-type diene (e.g., 1-methoxy-3-trimethylsiloxy-1,3-butadiene), often in the presence of a Lewis acid catalyst to further activate the aldehyde. organic-chemistry.orgorganic-chemistry.org The product of such a reaction is a dihydropyran ring system.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org While this compound is neither a 1,3-dipole nor a dipolarophile in its native form, it can be readily converted into a precursor for a reactive 1,3-dipole.

Specifically, the aldehyde can be transformed into the corresponding This compound oxime by reaction with hydroxylamine (B1172632). This oxime can then be oxidized in situ using reagents like sodium hypochlorite (B82951) or chloramine-T to generate 3-chloro-5-methylbenzonitrile oxide . organic-chemistry.orgchem-station.comresearchgate.net This nitrile oxide is a classic 1,3-dipole. It can then react with various dipolarophiles, such as alkenes or alkynes, to yield isoxazolines or isoxazoles, respectively. chem-station.comnih.gov This two-step, one-pot procedure allows this compound to serve as a key starting material for the synthesis of these important five-membered heterocycles. mdpi.comresearchgate.net

Reaction Pathway for 1,3-Dipolar Cycloaddition

Mechanistic Insights through Kinetic Studies

Kinetic studies are essential for understanding reaction mechanisms, including the determination of rate laws and the characterization of transition states.

Determination of Rate Laws and Activation Parameters

The reactivity of this compound in reactions such as nucleophilic additions or condensations can be quantified through kinetic experiments. For instance, in a base-catalyzed condensation reaction with a ketone, the rate is typically monitored by following the change in concentration of the aldehyde over time. zenodo.org

A plausible rate law for such a reaction would be: Rate = k[this compound]m[Ketone]n[Base]p

Experimental data would likely show the reaction to be first order with respect to the aldehyde (m=1) and the base catalyst (p=1), consistent with the rate-determining step being the nucleophilic attack of the ketone enolate on the aldehyde's carbonyl carbon. zenodo.org

The substituents on the aromatic ring significantly influence the reaction rate constant, k. The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which increases the reaction rate. Conversely, the methyl group, also at a meta-position, has a weak electron-donating inductive effect (+I) that slightly deactivates the carbonyl group. The net effect on the rate compared to unsubstituted benzaldehyde would depend on the balance of these opposing electronic influences.

By conducting the reaction at various temperatures, the activation parameters can be determined using the Arrhenius equation. These parameters, including the activation energy (Ea) and entropy of activation (ΔS‡), provide deeper insight into the energy profile and the molecular order of the transition state. zenodo.orgresearchgate.net

Table 1: Representative Kinetic Data for the Oxidation of Substituted Benzaldehydes by Quinolinium Bromochromate (QBC) at 298 K.

This table illustrates how substituents affect reaction rates. While data for this compound is not specified, the values for related compounds show clear electronic trends.

| Substituent (R) in R-C₆H₄CHO | 10³ k₂ (dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| H | 1.55 | 42.3 ± 0.6 | -136 ± 2 |

| m-CH₃ | 2.88 | 37.2 ± 0.5 | -150 ± 2 |

| m-Cl | 25.1 | 30.5 ± 0.4 | -161 ± 1 |

| p-Cl | 11.5 | 32.1 ± 0.2 | -162 ± 1 |

| m-NO₂ | 214 | 26.2 ± 0.5 | -163 ± 2 |

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and deducing the geometry of the transition state. princeton.edu A KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate.

For reactions involving the aldehyde group of this compound, a secondary KIE can be measured by comparing the reaction rate of the normal compound with that of its deuterated analogue, where the aldehyde hydrogen is replaced by deuterium (B1214612) (3-Chloro-5-methyl-[formyl-²H]benzaldehyde).

kH/kD > 1 (Normal KIE) or kH/kD < 1 (Inverse KIE)

In a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp² in the reactant to sp³ in the transition state. This change in geometry and bonding environment leads to a measurable secondary KIE. For example, studies on the addition of various nucleophiles to benzaldehyde have shown inverse secondary KIEs (kH/kD < 1), which is consistent with the sp² to sp³ rehybridization during the rate-determining step. nih.gov The magnitude of the KIE can provide fine details about the extent of bond formation in the transition state. nih.govacs.org A value close to 1.0 suggests little change at the labeled position in the transition state, whereas a significant deviation suggests substantial changes in bonding or hybridization.

Transition State Analysis

Detailed computational studies, often employing Density Functional Theory (DFT), are the primary tools for investigating the transition states of reactions involving complex organic molecules like this compound. rsc.orgrsc.org These studies can elucidate the geometric and electronic structure of the transition state, which is crucial for understanding how the substituents on the aromatic ring, namely the chlorine atom and the methyl group, influence the reactivity of the aldehyde functional group.

For a hypothetical reaction, such as a nucleophilic addition to the carbonyl group of this compound, transition state analysis would involve locating the transition state structure on the potential energy surface. Key parameters derived from these calculations include the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, and the imaginary frequency corresponding to the vibrational mode of the transition state that leads to the product.

| Reaction Type | Parameter | Calculated Value |

|---|---|---|

| Nucleophilic Addition | Activation Energy (ΔG‡) | Data not available |

| Imaginary Frequency | Data not available | |

| Key Bond Distances in TS | Data not available | |

| Oxidation | Activation Energy (ΔG‡) | Data not available |

| Imaginary Frequency | Data not available | |

| Key Bond Distances in TS | Data not available |

The electronic nature of the chloro and methyl substituents plays a significant role in stabilizing or destabilizing the transition state. The chlorine atom, being an electron-withdrawing group, can influence the electrophilicity of the carbonyl carbon. Conversely, the methyl group is an electron-donating group. The interplay of these electronic effects, along with steric factors, would be reflected in the calculated activation energies and the geometry of the transition state. For instance, the orientation of the nucleophile's approach to the carbonyl carbon would be a key feature of the transition state geometry. rsc.org

Synthesis and Characterization of Derivatives of 3 Chloro 5 Methylbenzaldehyde

Synthesis of Polymeric Materials Incorporating 3-Chloro-5-methylbenzaldehyde Moieties

Copolymerization Strategies

Information regarding the specific use of this compound as a monomer in copolymerization reactions is not extensively detailed in the available research literature. The development of novel polymers often involves the incorporation of functional monomers to achieve desired properties, and while aldehydes can participate in polymerization reactions, specific strategies detailing the copolymerization of this compound were not found in the surveyed scientific reports.

Cross-linking Applications

The aldehyde functional group present in this compound provides the potential for its use as a cross-linking agent. Chemical cross-linking is a widely employed method to enhance the physicochemical properties of polymeric and biopolymeric materials for applications in the biomedical field. mdpi.com Aldehydes, such as glutaraldehyde (B144438) and various dialdehydes, are known to form strong, stable covalent bonds between polymer chains, a process that can improve mechanical strength and modify surface characteristics. mdpi.com

The mechanism of cross-linking by an aldehyde typically involves the reaction of its carbonyl group with functional groups on polymer chains, such as the amine groups found in proteins (like collagen) or polysaccharides (like chitosan). mdpi.com This reaction forms linkages that create a three-dimensional network structure. While specific studies detailing the use of this compound for this purpose are not prominent, its inherent chemical nature as an aromatic aldehyde suggests it could function as a cross-linker, potentially imparting increased rigidity and thermal stability to materials due to the incorporated aromatic ring.

Derivatives with Potential Medicinal Applications

The scaffold of this compound is a key starting point for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry. Its unique substitution pattern can influence the biological activity of the resulting derivatives, making it a target for drug discovery research.

Synthesis of Tachykinin Antagonist Precursors

Tachykinin antagonists are compounds that block the activity of tachykinin neuropeptides at their receptors (NK1, NK2, and NK3) and have been investigated for various therapeutic applications. The synthesis of potent antagonists often involves complex molecular scaffolds. nih.gov While the development of novel antagonists is an active area of research, the surveyed literature does not specify a synthetic route that utilizes this compound as a direct precursor for the creation of tachykinin antagonists.

Derivatives with Anticancer Activity

Several classes of compounds with demonstrated anticancer activity can be synthesized using this compound as a key intermediate. The synthesis often begins with the formation of a chalcone (B49325), which then serves as a versatile scaffold for creating various heterocyclic derivatives.

Chalcones are α,β-unsaturated ketones prepared through a Claisen-Schmidt condensation reaction between an aromatic aldehyde (in this case, this compound) and an aryl ketone. These chalcone derivatives can, in themselves, exhibit biological activity or be converted into other important structures like pyrazolines. nih.gov Research has shown that certain chalcone and subsequent pyrazoline derivatives can act as inhibitors of critical protein-protein interactions involved in cancer progression, such as the ELF3-MED23 interaction that drives HER2 transcription in some cancer cells. nih.gov

| Compound Class | General Synthetic Precursor | Reported Anticancer Mechanism/Activity | Reference |

|---|---|---|---|

| Pyrazolines | Chalcones | Inhibition of protein-protein interactions (e.g., ELF3-MED23), induction of apoptosis, and cell cycle arrest. | nih.govrsc.org |